Quinoline-3-carboxylic Acid Exhibits 10-Fold Higher Antibacterial Potency than Nalidixic Acid
Derivatives of quinoline-3-carboxylic acid demonstrate significantly superior antibacterial activity compared to the first-generation quinolone nalidixic acid. Specifically, oxolinic acid, a 3-quinolinecarboxylic acid derivative, achieves immediate inhibition of DNA replication in Escherichia coli 15 TAU at a concentration 10-fold lower than that required for nalidixic acid [1]. This study also confirmed that the 3-carboxyl group on the quinoline ring is essential for maximal antibacterial effect [1].
| Evidence Dimension | Inhibition of DNA replication |
|---|---|
| Target Compound Data | Immediate inhibition at concentration X |
| Comparator Or Baseline | Nalidixic acid requires 10X concentration for equivalent effect |
| Quantified Difference | 10-fold lower concentration |
| Conditions | Escherichia coli 15 TAU strain |
Why This Matters
This 10-fold potency advantage over nalidixic acid makes quinoline-3-carboxylic acid derivatives attractive scaffolds for developing next-generation antibacterial agents with reduced dosing requirements.
- [1] Hubáček, J., et al. (1974). Effect of derivatives of 3-quinolinecarboxylic acid on DNA synthesis, growth and division in Escherichia coli 15 TAU. Folia Microbiologica, 19(4), 267–271. View Source
